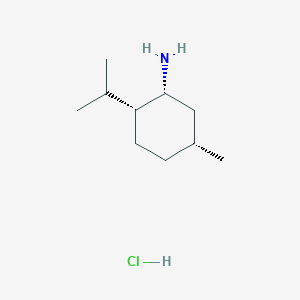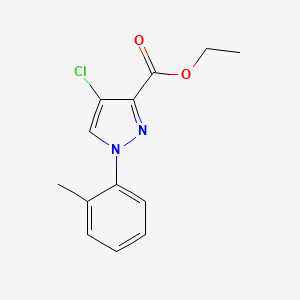
3,5-Dichloro-4-cyanobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4-cyanobenzoic acid: is an organic compound with the molecular formula C8H3Cl2NO2. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyano group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-cyanobenzoic acid typically involves the chlorination of 4-cyanobenzoic acid. One common method includes the reaction of 4-cyanobenzoic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-4-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be further oxidized to form more complex carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: Formation of 3,5-diamino-4-cyanobenzoic acid or 3,5-dithiocyanobenzoic acid.
Reduction: Formation of 3,5-dichloro-4-aminobenzoic acid.
Oxidation: Formation of 3,5-dichloro-4-carboxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloro-4-cyanobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also used in the development of new herbicides and pesticides .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-4-cyanobenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dibromo-4-cyanobenzoic acid
- 3,5-Difluoro-4-cyanobenzoic acid
- 3,5-Dichloro-4-hydroxybenzoic acid
Comparison: Compared to its analogs, 3,5-Dichloro-4-cyanobenzoic acid is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. The chlorine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the cyano group provides additional sites for interaction with biological targets .
Eigenschaften
CAS-Nummer |
90008-06-3 |
|---|---|
Molekularformel |
C8H3Cl2NO2 |
Molekulargewicht |
216.02 g/mol |
IUPAC-Name |
3,5-dichloro-4-cyanobenzoic acid |
InChI |
InChI=1S/C8H3Cl2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2H,(H,12,13) |
InChI-Schlüssel |
SXHGNXVZHQRYSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)


![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate](/img/structure/B12940985.png)
![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)



![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)




![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)
